molecular formula C14H8F2O3 B8000482 2-(3,5-Difluorobenzoyl)benzoic acid

2-(3,5-Difluorobenzoyl)benzoic acid

Cat. No.: B8000482
M. Wt: 262.21 g/mol
InChI Key: SBINAJOLHPXTEC-UHFFFAOYSA-N
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Description

2-(3,5-Difluorobenzoyl)benzoic acid is a fluorinated aromatic compound comprising a benzoic acid moiety linked to a 3,5-difluorobenzoyl group. The fluorine substituents at the 3 and 5 positions of the benzoyl ring enhance its electron-withdrawing properties, influencing its binding affinity to biological targets such as receptors and enzymes .

Properties

IUPAC Name

2-(3,5-difluorobenzoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2O3/c15-9-5-8(6-10(16)7-9)13(17)11-3-1-2-4-12(11)14(18)19/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBINAJOLHPXTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=CC(=C2)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Difluorobenzoyl)benzoic acid typically involves the reaction of 3,5-difluorobenzoic acid with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) in a solvent like dichloromethane (CH2Cl2) at low temperatures . The reaction proceeds through an electrophilic aromatic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. The use of automated systems and advanced purification techniques like crystallization and chromatography ensures the efficient production of the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluorobenzoyl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

2-(3,5-Difluorobenzoyl)benzoic acid serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions such as:

  • Oxidation : Conversion to carboxylic acids using potassium permanganate.
  • Reduction : Formation of alcohols through lithium aluminum hydride.
  • Substitution : Nucleophilic substitution reactions at fluorine atoms lead to diverse derivatives.

Biology

In biological research, this compound is utilized to study enzyme inhibition and protein-ligand interactions. The presence of fluorine enhances its lipophilicity, facilitating interactions with biological targets.

  • Key Mechanisms :
    • Inhibition of enzymatic activity related to inflammation.
    • Modulation of protein interactions involved in cellular signaling pathways.

Biological Activities Overview

Activity TypeDescriptionReference
Anti-inflammatoryInhibits production of pro-inflammatory cytokines
AntimicrobialEffective against Gram-positive bacteria
AntiproliferativeReduces proliferation in cancer cell lines

Case Study 1: Anti-inflammatory Effects

A study demonstrated that this compound significantly reduced pro-inflammatory cytokine production in human fibroblast cultures. The results indicated a dose-dependent response, suggesting its potential therapeutic application in treating inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial properties revealed that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. These findings suggest its potential as a novel antimicrobial agent.

Industrial Applications

In industrial contexts, this compound is used in the production of specialty chemicals and materials with specific properties. Its unique chemical structure allows for tailored applications in various formulations.

Mechanism of Action

The mechanism of action of 2-(3,5-Difluorobenzoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target molecules. This results in the modulation of biological pathways and the inhibition of specific enzymatic activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Binding Affinity

Key structural analogs differ in substituents on the benzoyl ring, impacting their binding energetics and receptor interactions.

Compound Name Substituents on Benzoyl Ring ΔGbinding (kcal/mol) Key Interactions
2-Benzoylbenzoic acid None -8.2 Hydrophobic, π-π stacking
2-(4-Methylbenzoyl)benzoic acid 4-Methyl -9.5 Enhanced hydrophobic interactions
2-(4-Methoxybenzoyl)benzoic acid 4-Methoxy -9.8 Hydrogen bonding with methoxy group
2-(3,5-Difluorobenzoyl)benzoic acid 3,5-Difluoro -8.9 (estimated) Fluorine-induced dipole interactions

Key Findings :

  • Methyl and methoxy substituents at the 4-position lower ΔGbinding (indicating stronger binding) compared to unsubstituted 2-benzoylbenzoic acid .
  • The 3,5-difluoro substitution pattern in the target compound may reduce binding affinity relative to methoxy analogs but improves metabolic stability due to fluorine’s electronegativity and resistance to oxidation .
Transthyretin (TTR) Stabilization
  • Iododiflunisal (IDIF) and 2-[(3,5-difluorophenyl)amino]benzoic acid stabilize TTR by binding to its thyroxine (T4) channel, preventing amyloid aggregation. While this compound shares fluorinated aromatic features, its benzoic acid group may enable distinct binding modes compared to IDIF’s salicylate backbone .
  • TTR Stabilization Mechanism: Fluorine atoms in 3,5 positions enhance hydrophobic interactions with TTR’s binding pocket, but the absence of an amino group (cf. 2-[(3,5-difluorophenyl)amino]benzoic acid) may limit hydrogen bonding .
Enzyme Inhibition
  • p38 MAP Kinase Inhibition : Derivatives of this compound, such as the compound in Patent GB 201306881, demonstrate inhibitory activity against p38 MAP kinase, a target in inflammatory diseases. The 3,5-difluoro substitution optimizes steric fit within the enzyme’s active site .

Pharmacological and Industrial Relevance

  • Pesticides : Difluorobenzoyl derivatives like 1-(3,5-Dichloro-2,4-difluorophenyl)-3-(2,6-difluorobenzoyl)-urea (teflubenzuron) leverage fluorine’s stability for prolonged insecticidal activity, though their structures diverge significantly from the target compound .
  • Reference Standards : Analogs such as 3,5-difluorobenzoic acid (CAS 455-40-3) serve as precursors or purity standards but lack the bifunctional benzoic acid-benzoyl architecture .

Biological Activity

2-(3,5-Difluorobenzoyl)benzoic acid is a fluorinated benzoic acid derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of two fluorine atoms on the aromatic ring, which can significantly influence its chemical reactivity and biological interactions. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The fluorine substituents enhance the compound's lipophilicity and alter its electronic properties, facilitating interactions with proteins and enzymes involved in biological pathways.

Key Mechanisms:

  • Inhibition of Enzymatic Activity: Preliminary studies suggest that this compound may inhibit specific enzymes related to inflammatory processes.
  • Modulation of Protein Interactions: The compound may affect protein-protein interactions crucial for cellular signaling pathways.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Anti-inflammatory Activity:
    • Studies have indicated that fluorinated benzoic acids exhibit anti-inflammatory properties comparable to non-steroidal anti-inflammatory drugs (NSAIDs). For example, compounds similar to this compound have shown efficacy in reducing inflammation in vitro and in vivo models .
  • Antimicrobial Properties:
    • Research into benzoic acid derivatives has revealed antimicrobial effects against various bacterial strains. The presence of fluorine atoms may enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy against pathogens .
  • Antiproliferative Effects:
    • In vitro studies have demonstrated that certain derivatives of benzoic acid can inhibit cancer cell proliferation. The specific effects of this compound on cancer cell lines are still under investigation, but preliminary data suggest potential antiproliferative activity .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibits inflammatory mediators
AntimicrobialEffective against Gram-positive bacteria
AntiproliferativeReduces proliferation in cancer cell lines

Case Study: Anti-inflammatory Effects

A study investigating the anti-inflammatory effects of fluorinated benzoic acids found that compounds similar to this compound significantly reduced the production of pro-inflammatory cytokines in human fibroblast cultures. The results indicated a dose-dependent response, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study: Antimicrobial Efficacy

Another research effort evaluated the antimicrobial properties of various benzoic acid derivatives, including this compound. Results showed that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a novel antimicrobial agent.

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